molecular formula C21H17N3O4 B3841585 N'-(diphenylacetyl)-4-nitrobenzohydrazide

N'-(diphenylacetyl)-4-nitrobenzohydrazide

Cat. No.: B3841585
M. Wt: 375.4 g/mol
InChI Key: DSMFELFIHWKSBM-UHFFFAOYSA-N
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Description

N’-(diphenylacetyl)-4-nitrobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound features a diphenylacetyl group attached to a 4-nitrobenzohydrazide moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Properties

IUPAC Name

N'-(2,2-diphenylacetyl)-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-20(17-11-13-18(14-12-17)24(27)28)22-23-21(26)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMFELFIHWKSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diphenylacetyl)-4-nitrobenzohydrazide typically involves the reaction of diphenylacetyl chloride with 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for N’-(diphenylacetyl)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylacetyl)-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-aminobenzohydrazide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(diphenylacetyl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Diphenylacetyl derivatives: Compounds like diphenylacetyl chloride and diphenylacetyl hydrazine share structural similarities.

    Nitrobenzohydrazide derivatives: Compounds such as 4-nitrobenzohydrazide and its analogs are closely related.

Uniqueness

N’-(diphenylacetyl)-4-nitrobenzohydrazide is unique due to the combination of the diphenylacetyl and 4-nitrobenzohydrazide moieties. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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